molecular formula C8H6N6O B5603694 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B5603694
M. Wt: 202.17 g/mol
InChI Key: USNHLAKYMPSYBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide, involves multiple steps, starting from simpler precursors like methyl 5-amino-1H-pyrazole-4-carboxylate. These processes often involve the use of reagents such as POCl3 and involve reactions like chlorination, amidation, and N-alkylation to introduce various substituents onto the pyrazolopyrimidine core (Drev et al., 2014). Microwave irradiation has also been employed as a rapid and selective method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, showcasing the efficiency and versatility of modern synthetic techniques (Ming et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded chains and frameworks, which are pivotal for their chemical behavior and interaction with biological targets. X-ray diffraction (XRD) analysis has been extensively used to determine the crystal structures of these compounds, revealing intricate hydrogen-bonding patterns and supramolecular architectures (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and formylation, to yield a wide array of functionalized compounds. These reactions are often facilitated by specific reagents like the Vilsmeyer-Haack reagent, and the reaction pathways can be influenced by the nature of the substituents and reaction conditions (Castillo et al., 2018). The chemical properties of these compounds, such as their reactivity and the types of reactions they undergo, are key factors in their application in various fields, including medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure and substituents. Techniques like IR, NMR, and XRD have been employed to study these properties, providing insights into how structural variations affect the physical characteristics of these compounds (Gein et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including their reactivity, stability, and interactions with other molecules, are central to their utility in various chemical and biological applications. Studies on these compounds often focus on their ability to undergo specific reactions, such as nucleophilic substitution or cycloaddition, which can be leveraged for the synthesis of more complex molecules or for the modification of biological targets (Hwang et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, the efficient and regioselective synthesis of pyrazolo[1,5-a]pyrimidines has been facilitated by reactions with enaminones under microwave irradiation, highlighting the compound's potential in creating diverse chemical structures with potential biological activity (Li Ming et al., 2005). Furthermore, the compound's utility extends to the synthesis of novel functional fluorophores, with some derivatives exhibiting significant fluorescence intensity, suggesting potential applications in biological imaging and sensor development (Juan C Castillo et al., 2018).

Biological Activities

This compound derivatives have shown promising biological activities. Notably, some derivatives have demonstrated potent inhibitory activity against hepatitis C virus (HCV), indicating the compound's potential as a basis for developing new antiviral agents (J. Hwang et al., 2012). Additionally, derivatives have exhibited significant anti-inflammatory and anti-cancer activities, further underscoring the compound's relevance in medical research and pharmaceutical development (S. Kaping et al., 2020).

Antimicrobial Properties

The compound's derivatives have been explored for antimicrobial properties, with some showing effectiveness against various bacterial strains. This suggests the potential for developing new antibiotics or antimicrobial agents based on this compound derivatives, addressing the ongoing need for novel treatments against resistant microbial pathogens (S. Rostamizadeh et al., 2013).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve further exploration of their biological applications due to their promising antimicrobial, anticancer, antitubercular, and enzyme inhibitory activities . More advanced studies could also be conducted to define the bioactive chemical structure of pyrazolo[1,5-a]pyrimidine derivatives with the goal of exploring new drugs to address numerous health problems .

properties

IUPAC Name

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-1-4-2-12-8-5(7(11)15)3-13-14(8)6(4)10/h2-3H,10H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNHLAKYMPSYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C=NN2C(=C1C#N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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